Tert-butyl [(2-aminophenyl)sulfonyl]acetate
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Description
Synthesis Analysis
The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Scientific Research Applications
Traceless Sulfenate Anion Precatalyst
Tert-butyl phenyl sulfoxide, related to the chemical family of "Tert-butyl [(2-aminophenyl)sulfonyl]acetate," serves as a traceless precatalyst for generating sulfenate anions. This process catalyzes the coupling of benzyl halides to trans-stilbenes, demonstrating a significant improvement in product isolation due to the gaseous byproduct formation, enabling the synthesis of trans-stilbenes with high purity and yield (Zhang et al., 2015).
Radical Cyclization in Organic Synthesis
The radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids, initiated by tert-butyl hydroperoxide, showcases a broad substrate scope. This reaction leads to the synthesis of 3-(arylsulfonyl)benzothiophenes or -benzoselenophenes under mild conditions, highlighting the versatility of tert-butyl compounds in facilitating complex molecular constructions (Xu et al., 2017).
Synthesis of α-Quaternary α-Amino Acid Derivatives
The conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters through a 'one-pot' process demonstrates the application of tert-butyl compounds in synthesizing alpha-quaternary alpha-amino acid derivatives. This method relies on the asymmetric induction determined by an intermediate non-racemic enolate, showing the compounds' role in asymmetric synthesis (Lupi et al., 2009).
Asymmetric Synthesis and Catalysis
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, with this compound potentially contributing to the preparation of enantiomerically pure compounds. These imines are crucial for the addition of various nucleophiles, demonstrating their broad applicability in synthesizing highly enantioenriched amines (Ellman et al., 2002).
Synthesis of Protected 1,2-Amino Alcohols
Tert-Butanesulfinyl aldimines and ketimines, potentially derivable from compounds like "this compound," are precursors in synthesizing protected 1,2-amino alcohols. These compounds exhibit high yields and diastereoselectivities, highlighting their utility in the efficient production of complex organic molecules (Tang et al., 2001).
Properties
IUPAC Name |
tert-butyl 2-(2-aminophenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)8-18(15,16)10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKIJNFEOGQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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